molecular formula C16H22ClFN2O3S2 B2507046 3-chloro-4-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide CAS No. 2415471-39-3

3-chloro-4-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2507046
CAS No.: 2415471-39-3
M. Wt: 408.93
InChI Key: HWTJFURWPKJCHL-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with chlorine, fluorine, and a sulfonamide group. The presence of thiomorpholine and oxane moieties adds to its structural diversity, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with chlorine and fluorine substituents. This can be achieved through electrophilic aromatic substitution reactions. The sulfonamide group is introduced via sulfonation followed by amination. The thiomorpholine and oxane moieties are then attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, controlled reaction conditions, and efficient purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic and nucleophilic reagents, depending on the desired substitution, are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

3-chloro-4-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity. The thiomorpholine and oxane moieties may enhance binding affinity and selectivity, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-fluoroaniline: Shares the chloro and fluoro substituents on the benzene ring but lacks the sulfonamide and other complex groups.

    4-fluoro-N-(4-morpholinyl)benzenesulfonamide: Contains a similar sulfonamide group but with a morpholine ring instead of thiomorpholine and oxane.

Uniqueness

The uniqueness of 3-chloro-4-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClFN2O3S2/c17-14-11-13(1-2-15(14)18)25(21,22)19-12-16(3-7-23-8-4-16)20-5-9-24-10-6-20/h1-2,11,19H,3-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTJFURWPKJCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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